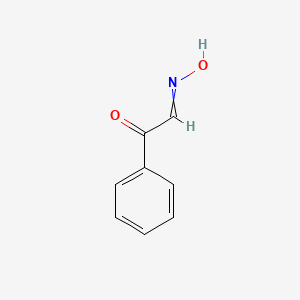

2-Isonitrosoacetophenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

2-hydroxyimino-1-phenylethanone |

InChI |

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H |

InChI Key |

MLNKXLRYCLKJSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=NO |

Origin of Product |

United States |

Synthesis Methodologies and Mechanistic Investigations of 2 Isonitrosoacetophenone

Established Synthetic Pathways for 2-Isonitrosoacetophenone (B154515)

Traditional methods for synthesizing this compound primarily rely on the nitrosation of acetophenone (B1666503) or the condensation of related dicarbonyl compounds.

Synthesis from Acetophenone Precursors

The most direct and common method for preparing this compound is through the α-nitrosation of acetophenone. This reaction introduces a nitroso group onto the carbon atom adjacent to the carbonyl group, which then tautomerizes to the more stable oxime form.

The reaction is typically carried out by treating acetophenone with an alkyl nitrite (B80452), such as amyl nitrite, isoamyl nitrite, or butyl nitrite, which serves as the source of the nitrosonium ion. researchgate.netresearchgate.netselcuk.edu.tr The process can be catalyzed by either a base or an acid. A frequently used basic catalyst is sodium ethoxide. researchgate.net Alternatively, the reaction can be performed under acidic conditions using hydrogen chloride gas.

A study describes the synthesis of ω-isonitrosoacetophenone by reacting acetophenone with amyl nitrite in the presence of sodium ethoxide. researchgate.net Another work reports the synthesis of isonitrosoacetophenone and its derivatives from acetophenone or substituted acetophenones using butyl nitrite. selcuk.edu.tr The choice of solvent and temperature is critical for achieving high yields and minimizing side reactions.

Table 1: Selected Synthetic Protocols from Acetophenone Precursors

| Starting Material | Reagents | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Acetophenone | Amyl nitrite | Sodium ethoxide | ω-Isonitrosoacetophenone | researchgate.net |

| Acetophenone | Butyl nitrite | - | Isonitrosoacetophenone | selcuk.edu.tr |

| Ketones | Isoamyl nitrite | Chlorotrimethylsilane (B32843) (TMSCl), -20°C | 1,2-Dione monooximes | researchgate.net |

Alternative Synthetic Routes from Related Compounds

An important alternative pathway to this compound involves the condensation of phenylglyoxal (B86788) with hydroxylamine (B1172632) or its salts. google.com Phenylglyoxal can be prepared through various methods, including the oxidation of acetophenone. orgsyn.org This two-step approach, where acetophenone is first oxidized to phenylglyoxal and then condensed with hydroxylamine, offers another route to the target molecule. google.com

This condensation method is noted for its potential regioselectivity and compatibility with green chemistry principles. For instance, the reaction between phenylglyoxal and hydroxylamine hydrochloride can be efficiently catalyzed by silica (B1680970) gel at room temperature, yielding the product with high efficiency and simplified purification.

Furthermore, this compound itself serves as a key intermediate for synthesizing more complex molecules. For example, it can be reacted with hydrazine (B178648) to produce hydrazonophenylacetaldehyde oxime, a precursor for various heterocyclic compounds like 1,2,4-triazines. researchgate.net

Advanced Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign protocols. Research into the synthesis of this compound and related α-oximino ketones reflects these goals.

Green Chemistry Principles in Synthetic Protocols

Several advanced methods have been developed that align with the principles of green chemistry by minimizing waste, avoiding hazardous solvents, and using milder reaction conditions.

One such approach involves a catalyst-free decarboxylative radical nitrosation of β-keto acids with tert-butyl nitrite in water, providing an efficient route to various α-oximino ketones. rsc.org The use of water as the solvent makes this protocol environmentally friendly. Another innovative method employs carboxyl and nitrite functionalized graphene quantum dots (CNGQDs) as both a reagent and an acidic nanocatalyst. rajpub.comresearchgate.net This system facilitates the synthesis of α-oximino ketones from ketones under mild, mineral acid-free conditions at room temperature. rajpub.comresearchgate.net

The use of ionic liquids as recyclable, non-volatile reaction media has also been explored for reactions involving α-oximino ketones, offering advantages such as easy work-up and reduced reaction times. nih.gov Additionally, solvent-free reactions, sometimes assisted by microwave irradiation, are gaining popularity for their efficiency and reduced environmental impact. researchgate.netepa.gov

Table 2: Comparison of Green Synthetic Strategies for α-Oximino Ketones

| Strategy | Key Reagents/Catalyst | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Decarboxylative Nitrosation | tert-Butyl nitrite | Water, Catalyst-free | Environmentally benign solvent, mild conditions | rsc.org |

| Nanocatalysis | CNGQDs | Water or water-alcohol, Room temp. | Avoids mineral acids, high efficiency, reusable catalyst | rajpub.comresearchgate.net |

| Ionic Liquid Media | Triphenylphosphine | Ionic Liquid, Room temp. | Recyclable solvent, short reaction times, high yields | nih.gov |

Regioselective Synthesis Strategies

Regioselectivity—the control over which position of a molecule reacts—is a critical aspect of organic synthesis, particularly for unsymmetrical ketones. While acetophenone has only one α-methylene group available for nitrosation, its substituted derivatives or other unsymmetrical ketones require methods that can selectively target a specific α-carbon.

The α-oximation of ketones using a combination of chlorotrimethylsilane (TMSCl) and isoamyl nitrite has been reported to be regiospecific under specific conditions. researchgate.net For challenging substrates, a common strategy to enhance regioselectivity is the prior formation of a silyl (B83357) enol ether. This intermediate can then be reacted with a nitrosating agent, which allows for greater control over the site of oximation. rsc.org This approach generally leads to better yields and selectivity compared to the direct oximation of the ketone. rsc.org

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols. The formation of this compound typically proceeds through an enol or enolate intermediate. In acid- or base-catalyzed nitrosation of acetophenone, the ketone first tautomerizes to its enol or is deprotonated to its enolate form. This electron-rich intermediate then acts as a nucleophile, attacking the electrophilic nitrosating agent, such as the nitrosonium ion (NO⁺), which can be generated in situ from an alkyl nitrite and acid. researchgate.net

Recent studies have also proposed alternative mechanisms. A practical catalyst-free method for producing α-oximino ketones from β-keto acids in water is suggested to proceed via a radical nitrosation pathway. rsc.org

Computational studies using density functional theory (DFT) have been employed to investigate related reactions. For example, the hydrolysis mechanism of an imine oxime to a carbonyl oxime (nitro-isonitrosoacetophenone) was studied, proposing two potential pathways. mdpi.com The favored mechanism involves the initial association of a water molecule with the imine, followed by a nucleophilic attack of the water's oxygen on the imine carbon, proceeding through a four-membered ring transition state. mdpi.com These theoretical investigations provide deep insight into the electronic and structural changes that occur during the reaction.

Reactivity Profiles and Transformational Chemistry of 2 Isonitrosoacetophenone

Nucleophilic Reactivity and Addition Reactions

2-Isonitrosoacetophenone (B154515) possesses a carbonyl group (C=O) which is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its role as a versatile intermediate in organic synthesis. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.orgwikipedia.org This leads to the breaking of the carbon-oxygen π-bond and the formation of a tetrahedral alkoxide intermediate. unizin.org Subsequent protonation of the alkoxide yields an alcohol. unizin.org

The reactivity of the carbonyl group in this compound can be influenced by various factors. Under basic conditions, a strong, negatively charged nucleophile directly attacks the carbonyl carbon. libretexts.org In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles. libretexts.org

The presence of the α-oxime group (C=NOH) also influences the molecule's reactivity. The oxime group is amphoteric, containing a weakly acidic hydroxyl group and a basic imine-like nitrogen. selcuk.edu.tr This functionality allows this compound to participate in a diverse range of nucleophilic addition and condensation reactions.

Participation in Elimination Reactions

This compound and its derivatives can undergo elimination reactions, often in the form of dehydration. Dehydration reactions typically involve the removal of a water molecule to form a double bond and are often acid-catalyzed. libretexts.org In the context of reactions involving this compound, dehydration is a key step in the formation of various heterocyclic compounds. For instance, following a nucleophilic addition or condensation reaction, an intermediate may be formed which then undergoes dehydration to yield the final, more stable product. wikipedia.org An example is the formation of a Schiff base from the reaction of this compound with an amine, which proceeds via a condensation reaction involving the elimination of a water molecule. wikipedia.org Similarly, in the synthesis of certain heterocyclic compounds, such as 1,2,4-triazines, the reaction mechanism can involve a dehydration step to achieve the final ring structure. scispace.comurfu.ru

Condensation and Derivatization Reactions

The carbonyl and oxime functionalities of this compound make it a prime candidate for various condensation and derivatization reactions, leading to a wide array of functionalized molecules. chem960.com

Formation of Hydrazone Derivatives

This compound readily reacts with hydrazine (B178648) and its derivatives to form hydrazones. selcuk.edu.trresearchgate.netjapsonline.com This reaction is a classic condensation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the this compound. The reaction typically proceeds in the presence of an acid catalyst, such as acetic acid. researchgate.netjapsonline.com For example, the reaction of this compound with hydrazine hydrate (B1144303) in ethanol (B145695) yields isonitrosophenylhydrazine. selcuk.edu.tr Similarly, substituted hydrazines like 4-allyloxybenzoyl hydrazine react with this compound to produce the corresponding hydrazone derivatives in high yields. researchgate.netjapsonline.com These reactions are often carried out under reflux conditions to drive the reaction to completion. researchgate.net

Table 1: Synthesis of Hydrazone Derivatives from this compound

| Reactant | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| Hydrazine hydrate | Acetic acid/Ethanol | Isonitrosophenylhydrazine | selcuk.edu.tr |

| 4-allyloxybenzoyl hydrazine | Acetic acid | (E)-N'-(1-(hydroxyimino)-1-phenylpropan-2-ylidene)-4-(allyloxy)benzohydrazide | researchgate.netjapsonline.com |

Synthesis of Schiff Base Ligands from this compound

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are commonly formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov this compound serves as a valuable precursor for the synthesis of Schiff base ligands. researchgate.net These ligands are important in coordination chemistry due to their ability to form stable complexes with various metal ions. selcuk.edu.trredalyc.org

The synthesis of Schiff base ligands from this compound typically involves a condensation reaction with a primary amine. nih.govmdpi.com For example, new imine-oxime ligands have been prepared from the reaction of this compound derivatives. researchgate.net The reaction of isonitrosophenylhydrazine (derived from this compound) with aldehydes like 4-chlorobenzaldehyde (B46862) or 4-methylbenzaldehyde (B123495) results in the formation of Schiff base derivatives. selcuk.edu.tr These Schiff bases can then be used to prepare various metal complexes. selcuk.edu.trasianpubs.org

Table 2: Examples of Schiff Base Ligands Synthesized from this compound Derivatives

| Starting Material (from this compound) | Reactant | Schiff Base Product | Reference |

|---|---|---|---|

| Isonitrosophenylhydrazine | 4-chlorobenzaldehyde | 4-chlorobenzal azino isonitrosoacetophenone | selcuk.edu.tr |

| Isonitrosophenylhydrazine | 4-methylbenzaldehyde | 4-methylbenzal azino isonitrosoacetophenone | selcuk.edu.tr |

Cyclization Reactions and Heterocyclic Compound Formation (e.g., Triazoles)

This compound and its derivatives are key building blocks in the synthesis of various heterocyclic compounds, including triazoles. Current time information in Bangalore, IN.nih.gov Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Both 1,2,3-triazoles and 1,2,4-triazoles can be synthesized using this compound as a starting material.

For instance, a one-pot synthesis of a 1,2,3-triazole-1-oxide derivative has been developed through the reaction of isonitrosoacetophenone hydrazone with dipyridyl ketone. researchgate.netresearchgate.net This reaction proceeds via the in-situ formation of an asymmetric azine followed by cyclization. researchgate.net Another approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which is a high-yield method for synthesizing 1,2,3-triazoles. nih.gov

Furthermore, this compound derivatives can be used to synthesize 1,2,4-triazines through condensation reactions with terephthalohydrazone. selcuk.edu.tr

Oxidative Transformations of this compound

This compound can undergo oxidation to yield phenylglyoxal (B86788). This transformation can be achieved using various oxidizing agents. One documented method involves treatment with nitrosylsulfuric acid or nitrous acid. orgsyn.org The oxidation of the isonitroso group (-CH=NOH) to a carbonyl group (-CHO) results in the formation of the α-ketoaldehyde, phenylglyoxal. This reaction highlights the ability to selectively transform the functional groups within the this compound molecule. The resulting phenylglyoxal is itself a valuable synthetic intermediate. orgsyn.org

Hydrolysis Mechanisms Involving this compound

The hydrolysis of this compound, also known as phenylglyoxaldoxime, involves the cleavage of its chemical bonds by reacting with water. The outcomes of this process are highly dependent on the reaction conditions, particularly the pH of the solution (whether it is acidic or basic). The presence of the α-keto-oxime functionality (C(=O)C=NOH) allows for several potential reaction pathways.

Under neutral to acidic conditions, the primary reaction anticipated for oximes is not simple hydrolysis but rather the Beckmann rearrangement. wikipedia.orgnumberanalytics.com However, direct hydrolysis to form a carbonyl compound can also be achieved under specific conditions. In a basic medium, the hydrolysis mechanism differs, typically involving nucleophilic attack at the carbonyl carbon.

Acid-Catalyzed Hydrolysis and Rearrangement

In the presence of a strong acid catalyst, the hydroxyl group of the oxime in this compound is protonated, converting it into a good leaving group (water). organic-chemistry.orgillinois.edu From this intermediate, two main pathways can occur: the Beckmann rearrangement or direct hydrolysis.

The Beckmann rearrangement is a characteristic reaction of oximes under acidic conditions. wikipedia.orgbyjus.com This process involves the migration of the group anti-periplanar to the departing water molecule to the nitrogen atom. For this compound, the migrating group would be the benzoyl group. This rearrangement would lead to the formation of an intermediate which, upon reaction with water, would ultimately yield benzoyl cyanide and then, through subsequent hydrolysis of the nitrile, benzoic acid and hydrogen cyanide. wikipedia.orgbyjus.com The nitrile itself can be hydrolyzed under the acidic reaction conditions to produce a carboxylic acid. byjus.com

Alternatively, direct acid-catalyzed hydrolysis can lead to the cleavage of the carbon-nitrogen double bond. This process is analogous to the hydrolysis of imines. nih.gov The reaction is initiated by the protonation of the oxime's nitrogen atom, which makes the carbon atom of the C=N bond more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org A series of proton transfers and the elimination of hydroxylamine (B1172632) lead to the formation of phenylglyoxal.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of this compound is expected to proceed via nucleophilic attack of a hydroxide (B78521) ion. This is similar to the base-catalyzed hydrolysis of esters and amides. illinois.educhemistrysteps.com The hydroxide ion would preferentially attack the electrophilic carbonyl carbon atom. This leads to a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond would result in the cleavage of the adjacent carbon-carbon bond to ultimately yield benzoate (B1203000) and a cyanide-related species after a series of steps. However, direct attack at the imine carbon is less favorable but could potentially lead to the formation of phenylglyoxal and a salt of hydroxylamine.

The table below summarizes the potential hydrolysis and rearrangement pathways for this compound under different catalytic conditions, based on established chemical principles.

Interactive Data Table: Potential Hydrolysis and Rearrangement Pathways of this compound

| Catalytic Condition | Primary Reaction Pathway | Key Intermediates | Major Products | Citation |

| Acidic (e.g., H₂SO₄, PCl₅) | Beckmann Rearrangement | Protonated oxime, Nitrilium ion | Benzoic acid, Hydrogen cyanide | wikipedia.orgnumberanalytics.combyjus.com |

| Acidic (aqueous) | Direct Hydrolysis | Protonated imine, Carbinolamine | Phenylglyoxal, Hydroxylamine | nih.govlibretexts.org |

| Basic (e.g., NaOH) | Nucleophilic Acyl Substitution | Tetrahedral intermediate | Benzoate, Cyanide species | illinois.educhemistrysteps.com |

Coordination Chemistry and Metal Complexation of 2 Isonitrosoacetophenone

Ligand Design and Coordination Modes of 2-Isonitrosoacetophenone (B154515)

This compound, also known as phenylglyoxal (B86788) monoxime, is a versatile ligand in coordination chemistry. Its ability to form stable complexes with a wide array of metal ions stems from the presence of multiple donor atoms and its capacity to act as a chelating agent.

Ambidentate and Multidentate Coordination Principles

This compound is an archetypal example of a ligand that demonstrates both ambidentate and multidentate coordination behavior. shaalaa.com Ligands are molecules or ions that donate a pair of electrons to a central metal atom to form a coordination complex. unacademy.com Their classification depends on the number of donor sites they possess. unacademy.com

Ambidentate Nature: An ambidentate ligand possesses two or more donor atoms, but in forming a complex, it utilizes only one of these at a time. shaalaa.comstackexchange.com this compound, with its keto-oxygen, oxime-nitrogen, and oxime-oxygen atoms, can coordinate to a metal center through different atoms in different circumstances. For instance, it can bind through the keto-oxygen and oxime-nitrogen atoms. rsc.orgrsc.org This flexibility in coordination allows for the formation of a variety of complex structures.

Multidentate Nature: A multidentate ligand can bind to a central metal ion through two or more donor atoms simultaneously. shaalaa.comlibretexts.org this compound typically acts as a bidentate ligand, meaning it uses two donor atoms to bind to the metal ion. researchgate.net This simultaneous binding leads to the formation of a stable ring structure known as a chelate. libretexts.org

Chelation Effects in Metal Complex Formation

The formation of a chelate ring by this compound with a metal ion is a key factor contributing to the stability of its metal complexes. This enhanced stability is known as the chelate effect. openmedscience.comlibretexts.org

The chelate effect is the observation that complexes formed with chelating ligands are thermodynamically more stable than those with analogous monodentate ligands. libretexts.org This increased stability is primarily an entropy-driven phenomenon. When a bidentate ligand like this compound replaces two monodentate ligands, the total number of independent molecules in the system increases, leading to a favorable increase in entropy. openmedscience.comlibretexts.org

The formation of a five-membered chelate ring, as is common with this compound coordinating through its keto-oxygen and oxime-nitrogen atoms, is particularly stable due to minimal ring strain. rsc.orgrsc.orgiss.it This inherent stability makes this compound an effective ligand for sequestering and stabilizing metal ions.

Synthesis and Structural Elucidation of this compound Metal Complexes

The synthesis of metal complexes of this compound is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The resulting complexes can exhibit a range of structural architectures, from simple mononuclear units to more complex polynuclear assemblies.

Mononuclear and Polynuclear Complex Architectures

Mononuclear Complexes: In a mononuclear complex, a single central metal ion is coordinated by one or more this compound ligands. mdpi.comrsc.org The specific geometry around the metal center (e.g., octahedral, square planar) is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. For example, mononuclear complexes of Ni(II) with derivatives of this compound have been synthesized and characterized. researchgate.net

Polynuclear Complexes: Polynuclear complexes contain two or more metal centers bridged by ligands. nih.govnih.gov this compound can act as a bridging ligand, facilitating the formation of these larger structures. For instance, in some potassium complexes, the oxygen atoms of the ligand are shared between adjacent potassium ions, creating a polymeric chain. rsc.org The study of polynuclear complexes is significant as they can exhibit interesting magnetic and catalytic properties arising from the interactions between the metal centers. nih.gov

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Cr(III), Mn(II), Cd(II), Zr(IV), Pd(II))

This compound forms stable complexes with a wide variety of transition metals. The resulting complexes have been characterized using various spectroscopic and analytical techniques.

| Metal Ion | Proposed Geometry/Properties | References |

| Cu(II) | Often forms square planar or distorted octahedral complexes. Can form both mononuclear and polynuclear structures. | mdpi.comscirp.orgekb.egresearchgate.net |

| Ni(II) | Can adopt square planar (diamagnetic) or octahedral (paramagnetic) geometries depending on the ligands. | researchgate.netscirp.orgekb.egresearchgate.net |

| Co(II) | Typically forms octahedral or tetrahedral complexes, which are generally high-spin. | researchgate.netscirp.orgekb.egresearchgate.net |

| Zn(II) | Usually forms tetrahedral or octahedral complexes and is diamagnetic. | researchgate.netekb.egresearchgate.net |

| Cr(III) | Forms octahedral complexes. | mdpi.com |

| Mn(II) | Commonly forms high-spin octahedral complexes. | scirp.orgekb.egmdpi.com |

| Cd(II) | Can form distorted octahedral complexes. | researchgate.netresearchgate.net |

| Zr(IV) | Forms complexes with this compound derivatives. | researchgate.net |

| Pd(II) | Can form tetrahedral complexes. | mdpi.comdntb.gov.ua |

Detailed studies on these complexes often involve elemental analysis, infrared spectroscopy (to identify the coordination sites), electronic spectroscopy (to deduce the geometry), and magnetic susceptibility measurements (to determine the number of unpaired electrons).

Complexes with Alkali Metal Ions

While less common than with transition metals, this compound also forms complexes with alkali metal ions. These interactions are generally weaker and more electrostatic in nature.

The formation of alkali metal complexes often requires the deprotonation of the oxime group, creating an anionic ligand that can then coordinate to the positively charged alkali metal ion. iss.itresearchgate.net In these complexes, the alkali metal ion is typically coordinated by multiple oxygen and nitrogen atoms from the this compound ligands and sometimes solvent molecules. rsc.orgrsc.org

For example, a potassium complex with two this compound ligands has been structurally characterized. rsc.org In this complex, the potassium ion is seven-coordinate, bound by the keto-oxygen and oxime-nitrogen atoms of both ligands, as well as by bridging oxygen atoms that link to other potassium ions, forming a polymeric structure. rsc.org Another study reported a potassium complex where this compound and o-nitrophenol act as co-ligands, with the potassium ion being eight-coordinate. rsc.org These studies highlight the ability of this compound to form stable and structurally diverse complexes even with alkali metals.

Spectroscopic and Magnetochemical Characterization of Metal Complexes

The elucidation of the structure, bonding, and electronic properties of metal complexes of this compound relies heavily on a combination of spectroscopic and magnetochemical techniques. These methods provide detailed insights into the coordination environment of the metal ion and the nature of the ligand-metal interactions.

Vibrational Spectroscopic Analysis of Ligand-Metal Interactions

Vibrational spectroscopy, primarily infrared (IR) spectroscopy, is a powerful tool for determining the donor atoms of the this compound ligand involved in coordination with a metal ion. By comparing the spectrum of the free ligand with those of its metal complexes, shifts in the vibrational frequencies of key functional groups can be identified, indicating their participation in bonding.

The free this compound ligand (or its derivatives) exhibits characteristic vibrational bands for the carbonyl (C=O), oxime (C=N), and N-O groups. niscpr.res.inselcuk.edu.tr A strong band observed around 1660-1680 cm⁻¹ in the free ligand is attributed to the C=O stretching vibration. niscpr.res.in Upon the formation of Schiff base derivatives, this band disappears, confirming the condensation reaction. niscpr.res.in In the complexes, the coordination mode of the isonitroso moiety is of particular interest. The ligand can coordinate through the oximino nitrogen, the oximino oxygen, or both, depending on the reaction conditions and the metal ion. niscpr.res.inasianpubs.org

Coordination through the oximino nitrogen is indicated by a shift in the ν(C=N) frequency. niscpr.res.inasianpubs.org For instance, in complexes of Schiff bases derived from isonitrosoacetophenones and benzidine, bands around 1570-1610 cm⁻¹ are assigned to the azomethine group, while those around 1495-1595 cm⁻¹ are attributed to oximino C=N vibrations. niscpr.res.in The absence of a band around 1000 cm⁻¹, which would be expected for ν(N-O) of an O-coordinated oximino group, rules out bonding through the oximino oxygen in these specific complexes, suggesting the formation of a five-membered chelate ring involving the oximino nitrogen. niscpr.res.inasianpubs.org

Conversely, in other systems, evidence points to coordination involving the oximino oxygen. asianpubs.org The IR spectra of some Cr(III), Cu(II), Zn(II), and Cd(II) complexes show bonding through imino nitrogen and oximino oxygen, forming a symmetrical six-membered chelate ring. asianpubs.org In contrast, Mn(II), Co(II), and Ni(II) complexes of the same ligand indicate bonding through imino and oximino nitrogen, resulting in an asymmetrical structure. asianpubs.org Some cobalt(II) complexes of para-substituted isonitrosoacetophenones show evidence for both N- and O-bonding of the oximino group within the same molecule, demonstrating the ligand's ambidentate nature. niscpr.res.in

The appearance of new, non-ligand bands in the far-IR region of the spectra, typically between 420-540 cm⁻¹, can be assigned to ν(M-N) and ν(M-O) stretching modes, providing direct evidence of the formation of metal-ligand bonds. selcuk.edu.trasianpubs.org

Table 1: Characteristic IR Frequencies (cm⁻¹) for this compound and its Metal Complexes This table is interactive and represents a summary of typical shifts observed in various studies. Specific values vary depending on the full ligand structure and the metal ion.

| Functional Group | Free Ligand (Typical Range) | Complex (Typical Shift/Range) | Indication | Reference |

|---|---|---|---|---|

| ν(C=O) | 1660 - 1680 | Shift or disappearance | Coordination via carbonyl oxygen or Schiff base formation | niscpr.res.in |

| ν(C=N) (oxime) | ~1495 - 1610 | Shift to lower/higher frequency | Coordination via oximino nitrogen | niscpr.res.inselcuk.edu.tr |

| ν(N-O) | Varies | Shift upon coordination | Participation of the oximino group in bonding | jocpr.comniscpr.res.in |

| ν(M-N) | N/A | ~461 - 540 | Formation of metal-nitrogen bond | selcuk.edu.trasianpubs.org |

| ν(M-O) | N/A | ~420 - 461 | Formation of metal-oxygen bond | selcuk.edu.tr |

Electronic Absorption Spectroscopy for Ligand Field Transitions

Electronic absorption (UV-Vis) spectroscopy provides valuable information about the electronic structure and geometry of the metal complexes of this compound. The spectra typically display several types of electronic transitions, including intra-ligand (π → π* and n → π*) transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) bands. For complexes with d-electrons, ligand field (d-d) transitions are also observed.

The free ligands, such as p-chloroisonitrosoacetophenone, show intense bands in the UV region (e.g., around 47.84 kK or ~209 nm) assigned to π → π* transitions within the aromatic and chelate rings. jocpr.comasianpubs.org Upon complexation, these bands may shift and split. jocpr.comasianpubs.org

In the visible region, the d-d transitions, although often weak, are diagnostic of the coordination geometry of the metal ion. For example, the electronic spectra of certain Co(II) and Ni(II) complexes of isonitrosoacetophenone derivatives suggest an octahedral geometry. niscpr.res.inasianpubs.org A broad band observed for a Co(II) complex at 49.50 kK and for a Cu(II) complex at 29.67 kK are indicative of distorted octahedral geometries. jocpr.comasianpubs.org The electronic spectra for some Ni(II) complexes are consistent with either tetrahedral or square-planar geometries. jocpr.comasianpubs.org

Charge transfer bands are also prominent in the spectra. Intense bands observed in the 26,450-29,200 cm⁻¹ region for Ni(II) and Cu(II) complexes are attributed to charge-transfer transitions. niscpr.res.in M → L charge transfer bands have been identified for cobalt(II) chelates, appearing at lower energies compared to analogous Cu(II) and Ni(II) chelates, suggesting that the Co(II) center is more easily oxidized. niscpr.res.in

Table 2: Selected Electronic Spectral Data for Metal Complexes of this compound Derivatives This table is interactive and collates data from various sources. Wavenumbers are given in kK (1000 cm⁻¹).

| Complex | Absorption Maxima (kK) | Assignment | Inferred Geometry | Reference |

|---|---|---|---|---|

| Co(II) Complex | 25.77, 28.40, 34.38, 44.37 | d-d and CT | Octahedral | asianpubs.org |

| Ni(II) Complex | 29.80, 43.73, 47.34 | d-d and CT | Tetrahedral/Square Planar | asianpubs.org |

| Cu(II) Complex | Broad band ~52.35 | d-d and CT | Distorted Octahedral/Tetrahedral | jocpr.com |

| Fe(III) Complex | 14.81 (675 nm), 10.41 (960 nm) | d-d transitions | Distorted Octahedral | researchgate.net |

Magnetic Susceptibility Studies of Metal Centers

Magnetic susceptibility measurements at room temperature provide the effective magnetic moment (μeff) of a complex, which is a critical parameter for determining the number of unpaired electrons on the metal ion. This information, in turn, helps to deduce the oxidation state and the stereochemistry of the metal center.

For instance, Ni(II) (d⁸) complexes can be either diamagnetic (μeff = 0 B.M.), indicative of a square-planar geometry, or paramagnetic (μeff ≈ 2.9–3.4 B.M.) for octahedral or tetrahedral geometries. selcuk.edu.trresearchgate.net Studies on Ni(II) complexes of ligands derived from this compound have shown both behaviors. Some Ni(II) complexes are reported to be diamagnetic, consistent with a square-planar structure. selcuk.edu.trresearchgate.netniscpr.res.in Others, particularly binuclear Ni(II) complexes, exhibit magnetic moments around 2.98 μB, suggesting a six-coordinate environment. researchgate.net

Co(II) (d⁷) complexes typically show magnetic moments corresponding to three unpaired electrons. Magnetic moments reported for Co(II) complexes of this compound derivatives range from 2.35 to 2.65 B.M. selcuk.edu.tr and higher values around 4.18-4.21 B.M., which are suggestive of octahedral geometries. niscpr.res.in

Cu(II) (d⁹) complexes are expected to have a magnetic moment corresponding to one unpaired electron (spin-only value is 1.73 B.M.). Observed room temperature magnetic moments for mononuclear Cu(II) complexes are typically around 1.72 μB. researchgate.net However, some binuclear Cu(II) complexes show subnormal magnetic moments (e.g., 1.58 μB), which indicates the presence of antiferromagnetic coupling between the two adjacent copper centers, often bridged by oximato groups. researchgate.netniscpr.res.in

Table 3: Magnetic Moments (μeff) for Metal Complexes of this compound Derivatives This table is interactive and presents representative data. Values are in Bohr Magnetons (B.M.).

| Metal Ion | Ligand System | μeff (B.M.) | Inferred Geometry/Property | Reference |

|---|---|---|---|---|

| Co(II) | Azino-isonitrosoacetophenone | 2.35 - 2.65 | Paramagnetic, Octahedral | selcuk.edu.tr |

| Ni(II) | Azino-isonitrosoacetophenone | Diamagnetic | Square Planar | selcuk.edu.tr |

| Ni(II) | Binuclear complex | 2.98 | Paramagnetic, Six-coordinate | researchgate.net |

| Cu(II) | Mononuclear complex | 1.72 | Paramagnetic | researchgate.net |

| Cu(II) | Binuclear complex | 1.58 | Antiferromagnetic interaction | researchgate.net |

| Fe(III) | Mixed ligand complex | Admixture S=5/2, S=1/2 | High-spin/Low-spin mix | researchgate.netnih.gov |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a highly sensitive technique for studying complexes with unpaired electrons, such as those of Cu(II) and Fe(III). researchgate.netredalyc.org The ESR spectrum provides detailed information about the electronic ground state and the environment of the paramagnetic metal ion.

For Cu(II) complexes, the ESR spectra can distinguish between mononuclear and binuclear species. The spectrum of a mononuclear copper complex typically shows four hyperfine splitting lines due to the interaction of the unpaired electron with the copper nucleus (I = 3/2). researchgate.net In contrast, a binuclear complex with antiferromagnetic coupling may show a broad signal or more complex features. researchgate.net

In studies of mixed-ligand Fe(III) complexes with isonitrosoacetophenone and amino acids, ESR measurements suggested an admixture of high-spin (S = 5/2) and low-spin (S = 1/2) states for the Fe(III) ion. researchgate.netnih.gov This indicates a complex magnetic behavior influenced by the specific coordination environment. The g-values obtained from the spectra provide insight into the nature of the metal-ligand bonding and the degree of covalent character.

Theoretical Insights into Metal-Ligand Bonding and Complex Stability

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in complementing experimental data and providing deeper insights into the electronic structure, bonding, and stability of this compound metal complexes. researchgate.netnih.govx-mol.com

DFT calculations can be used to optimize the geometry of the complexes, allowing for the evaluation of different possible coordination modes (e.g., cis vs. trans isomers). researchgate.netnih.gov The calculated bond lengths and angles can be compared with data from X-ray crystallography, where available, to validate the computational model. rsc.org

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly revealing. The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a key indicator of the chemical reactivity and stability of the complex. researchgate.netnih.gov A larger HOMO-LUMO gap generally implies higher stability. These calculations can also predict electronic transition energies, which can be correlated with the experimental UV-Vis spectra. researchgate.net

Furthermore, theoretical calculations can quantify properties like the dipole moment and various reactivity descriptors such as chemical hardness and softness. researchgate.netnih.govx-mol.com For instance, in a study of mixed Fe(III) and Zn(II) complexes with isonitrosoacetophenone and L-amino acids, DFT calculations were performed to evaluate cis and trans coordination modes and to determine the dipole moment, HOMO-LUMO energy gap, and other quantum chemical parameters. researchgate.netnih.govx-mol.com Such theoretical studies provide a fundamental understanding of the factors governing the stability and reactivity of these metal complexes.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as protons (¹H).

¹H NMR Spectroscopic Applications

Proton NMR (¹H NMR) spectroscopy for 2-isonitrosoacetophenone (B154515) reveals characteristic signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a given proton. For aromatic compounds like this compound, protons on the benzene (B151609) ring typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm. orgchemboulder.com The exact positions of these signals are influenced by the electronic effects of the substituents on the ring. ucl.ac.uk

The methine proton (=CH) of the oxime group is also expected to have a distinct chemical shift. The acidic proton of the oxime hydroxyl group (-NOH) can appear over a wide chemical shift range and may be broad, depending on factors like solvent and concentration. orgchemboulder.com

Interactive Table: Typical ¹H NMR Chemical Shift Ranges

| Type of Proton | Compound Type | Chemical Shift Range (ppm) |

| Aromatic | Ar-H | 6.0–8.5 orgchemboulder.com |

| Benzylic | Ar-C-H | 2.2–3.0 orgchemboulder.com |

| Vinylic | C=C-H | 4.6–5.9 orgchemboulder.com |

| Hydroxylic | R-OH | 2.0–4.0 orgchemboulder.com |

Note: The exact chemical shifts for this compound can vary based on the solvent and experimental conditions. washington.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. rsc.orgsavemyexams.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

The most prominent peaks include the carbonyl (C=O) stretching vibration, typically observed in the range of 1600-1750 cm⁻¹. For aryl ketones like this compound, this band is expected around 1684 cm⁻¹. spcmc.ac.in The carbon-nitrogen double bond (C=N) of the oxime group shows an absorption in the 1690-1640 cm⁻¹ region. uc.edu The hydroxyl (O-H) group of the oxime exhibits a broad stretching band around 3200-3600 cm⁻¹, with its broadness indicating hydrogen bonding. core.ac.uk Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. vscht.czlibretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |

| O-H (oxime) | Stretch, H-bonded | 3200–3500 savemyexams.com | Strong, Broad |

| C-H (aromatic) | Stretch | 3000–3100 libretexts.org | Medium |

| C=O (ketone) | Stretch | 1680–1700 spcmc.ac.in | Strong |

| C=N (oxime) | Stretch | 1640–1690 uc.edu | Medium-Weak |

| C=C (aromatic) | Stretch | 1400–1600 vscht.cz | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides insights into the electronic structure and optical properties of compounds like this compound.

Experimental UV-Vis Absorption Studies

Experimental studies on this compound have investigated its optical properties by dissolving it in various solvents. In one study, the absorbance of pure this compound was measured, showing a peak at 278 nm. sciencepublishinggroup.com When dissolved in water, the absorbance rate decreased as the concentration of water increased. sciencepublishinggroup.com The transmission of the compound was found to shift to shorter wavelengths with increasing water concentration, starting from approximately 346 nm for the pure substance. sciencepublishinggroup.comresearchgate.net These results indicate that the compound is largely opaque in the UV region between 220 and 300 nm. sciencepublishinggroup.comresearchgate.net The study of its optical properties, including the absorption coefficient and refractive index, reveals how these are affected by concentration. sciencepublishinggroup.comresearchgate.net

Theoretical Simulation of UV-Vis Spectra

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate the UV-Vis spectra of molecules. mdpi.com These theoretical calculations help in assigning the observed electronic transitions. For this compound, both Density Functional Theory (DFT) and Hartree-Fock (HF) methods have been used to investigate its electronic absorption properties. researchgate.net Simulations using Gaussian software with different basis sets (like 6-311g, 6-311g(d), and 6-311g(d,p)) have been performed to calculate the UV-Vis spectra. researchgate.netresearchgate.net

A comparison between experimental and theoretical results showed that the Hartree-Fock method with the 6-311g(d,p) basis set provided results that were in better agreement with the experimental data than the DFT method. researchgate.net The experimental absorption coefficient was found to be 10676 M⁻¹cm⁻¹, while the HF method yielded values of 7500 M⁻¹cm⁻¹ and 9100 M⁻¹cm⁻¹ with the 6-311g and 6-311g(d) basis sets, respectively. researchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.orgnih.govlibretexts.org By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined. nih.gov

For this compound and its derivatives, X-ray crystallography provides definitive proof of their molecular structure in the solid state. It can reveal details about the conformation of the molecule, such as the planarity of different parts and the stereochemistry of the oxime group. Furthermore, it elucidates the intermolecular interactions, like hydrogen bonding, that govern the packing of molecules in the crystal lattice. rsc.org For instance, studies on related oxime compounds have used this method to confirm their structures and understand how they pack in a crystal. mdpi.com

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates

The study of chemical reactions often involves fleeting, high-energy molecules known as reaction intermediates. libretexts.org These species are typically short-lived and exist at low concentrations, making their direct observation challenging. libretexts.org However, their identification is crucial for understanding the step-by-step pathway of a chemical reaction, known as the reaction mechanism. libretexts.org Advanced spectroscopic techniques are indispensable tools for detecting and characterizing these transient species, providing insights that are often unattainable through other experimental means. libretexts.orgrsc.org

In the context of this compound and its derivatives, researchers employ a variety of sophisticated spectroscopic methods to probe the intricate details of their reaction mechanisms. These techniques allow for the real-time monitoring of reactions and the structural elucidation of intermediates that are formed and consumed during the chemical transformation.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states and reaction intermediates. edinst.com In this method, a sample is first excited by a short laser pulse (the pump), which initiates the chemical reaction and generates the intermediate species. edinst.com A second, weaker light pulse (the probe) is then passed through the sample at a specific time delay to measure the changes in absorbance. edinst.com By varying the delay time between the pump and probe pulses, the formation and decay of transient species can be monitored over timescales ranging from femtoseconds to nanoseconds and longer. edinst.comnih.gov

For instance, studies on compounds structurally related to this compound, such as 2'-methoxyacetophenone, have utilized transient absorption spectroscopy to characterize their triplet excited states. csic.es Upon laser excitation, a transient absorption spectrum with a broad maximum is observed, and the lifetime of this transient species can be determined in various solvents. csic.es Quenching experiments, where other molecules are added to the solution, can provide further information about the reactivity of the intermediate. csic.es

Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of molecules in solution. ethz.ch Time-resolved NMR extends this capability to the study of dynamic processes, including chemical reactions. nih.govcopernicus.org By acquiring NMR spectra at different time points during a reaction, it is possible to track the disappearance of reactants and the appearance of products, as well as to identify any intermediate species that accumulate to a detectable concentration. nih.govarxiv.org

Recent advancements have combined rapid-mixing techniques with continuous-flow NMR and spectroscopic imaging to create 2D spectrotemporal correlations. nih.govarxiv.org This allows for the real-time monitoring of off-equilibrium chemical reactions with high spectral and temporal resolution, providing detailed kinetic information for each chemical site in the reacting molecules. nih.govarxiv.org While direct application on this compound intermediates might not be widely published, the methodology is highly applicable. For example, time-resolved NMR has been used to study the reaction mechanism of poly(sulfur nitride) with an ionic liquid by comparing it with the reaction of its precursor, S4N4. chemrxiv.org

In-Situ Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are highly sensitive to the functional groups and molecular structure of compounds. numberanalytics.comnumberanalytics.com When applied in-situ, meaning directly within the reaction vessel under reaction conditions, these techniques can provide invaluable information about the species present on a catalyst surface or in a reaction mixture. rsc.orgnumberanalytics.com

In-situ IR spectroscopy, including techniques like diffuse reflectance IR Fourier transform spectroscopy (DRIFTS) and attenuated total reflectance (ATR)-IR, can identify adsorbed molecules, surface intermediates, and changes in the catalyst itself during a reaction. numberanalytics.com Similarly, in-situ Raman spectroscopy is particularly useful for studying reactions under high pressure and temperature and can reveal the formation of intermediate species and reaction pathways. numberanalytics.com

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) combined with techniques like electrospray ionization (ESI) offers a powerful approach for investigating the elementary steps of organic reactions. europa.eu By gently transferring ions from the solution phase to the gas phase, ESI-MS can be used to detect and characterize reaction intermediates. europa.eu Further structural information can be obtained by coupling mass spectrometry with ion spectroscopy, where mass-selected ions are subjected to laser radiation (e.g., IR or UV) and the resulting fragmentation or photodissociation is monitored. rsc.org This provides vibrational or electronic spectra of the isolated intermediates, which can be compared with theoretical calculations to confirm their structure. rsc.orgmdpi.com

The following table summarizes some of the advanced spectroscopic techniques used to investigate reaction intermediates:

| Spectroscopic Technique | Information Obtained | Timescale |

| Transient Absorption Spectroscopy | Electronic transitions and kinetics of excited states and intermediates | Femtoseconds to milliseconds |

| Time-Resolved NMR Spectroscopy | Structural information and kinetics of species in solution | Milliseconds to hours |

| In-Situ IR/Raman Spectroscopy | Vibrational modes of surface species and intermediates | Real-time |

| ESI-MS with Ion Spectroscopy | Mass-to-charge ratio and structure of ionic intermediates | N/A |

Detailed research findings from studies on related compounds provide a framework for how these techniques could be applied to this compound. For example, in the study of a new imine oxime, density functional theory (DFT) calculations were used alongside IR and UV-Vis spectra to investigate the hydrolysis mechanism and compare the activation energies of different pathways. mdpi.com The calculated bond lengths of the imine and oxime groups in the ligand and its palladium(II) complex revealed how the bonds weaken upon complexation. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Isonitrosoacetophenone

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation approximately, providing valuable information about molecular geometry and energy. For studying excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational cost. rsc.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function, which simplifies the calculations significantly. nih.gov

In studies of molecules structurally related to 2-Isonitrosoacetophenone (B154515), DFT is routinely used for geometry optimization to find the most stable molecular conformation. A common approach involves using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. rsc.orgms4sub.com This is often paired with Pople-style basis sets like 6-31G* or 6-311G(d,p), which provide a good description of molecular orbitals for organic compounds. researchgate.netresearchgate.net For instance, in a computational study on a triazine derivative synthesized from this compound, geometry optimization and electronic property calculations were successfully performed using the B3LYP/6-311++G(d,p) level of theory. Such calculations are essential for obtaining accurate predictions of other molecular properties, including vibrational frequencies, electronic spectra, and reactivity descriptors.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. dergipark.org.tr It approximates the many-electron wavefunction as a single Slater determinant, which correctly accounts for the antisymmetric nature of electrons (Pauli exclusion principle). dergipark.org.tr The HF method, also known as the Self-Consistent Field (SCF) method, iteratively solves equations for each electron in the mean field of all other electrons until a stable solution is reached.

While DFT methods include some measure of electron correlation, the HF method neglects it, which can affect the accuracy of the results. dergipark.org.tr Nevertheless, HF calculations are valuable for providing a qualitative understanding of electronic structure and are often used in comparative studies alongside DFT. For example, in computational analyses of related organic molecules, both HF and DFT methods with basis sets like 6-31G(d) have been employed to determine molecular structures and spectroscopic properties. nih.gov Comparing the results from both HF and DFT allows researchers to assess the importance of electron correlation for the properties being studied.

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for medium-to-large molecules. researchgate.netnih.gov It is an extension of DFT that can predict electronic absorption and emission spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.govresearchgate.net

TD-DFT calculations are used to simulate UV-Vis absorption spectra, providing information on transition energies (wavelengths), oscillator strengths (absorption intensities), and the nature of the molecular orbitals involved in the transitions. researchgate.net For molecules containing the this compound framework, TD-DFT calculations at levels like TD-B3LYP/6-311++G(d,p) have been used to interpret experimental absorption spectra. These calculations can reveal whether an electronic transition is, for example, a π → π* or n → π* transition, and how different parts of the molecule contribute to the excitation. Such insights are critical for designing molecules with specific photophysical properties.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity, stability, and optical properties. Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides a detailed picture of the molecule's electronic landscape.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic behavior. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. ms4sub.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. ms4sub.comnih.gov For derivatives of this compound, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. This analysis helps identify which parts of the molecule are involved in electron donation and acceptance during chemical reactions.

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters Calculated for Organic Molecules using DFT This table presents typical data obtained from DFT calculations on similar aromatic oxime compounds, as specific values for this compound were not available in the surveyed literature.

| Parameter | Description | Representative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 5.5 |

| Ionization Potential (I) | Approx. -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | Approx. -ELUMO | 1.5 to 2.5 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. ms4sub.comnih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen and nitrogen. ms4sub.com Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are favorable sites for nucleophilic attack. These are usually found around hydrogen atoms, particularly those bonded to electronegative atoms. ms4sub.com For molecules related to this compound, MEP analysis performed using DFT calculations reveals the electron-rich areas around the carbonyl oxygen and the oxime group, highlighting them as key centers for intermolecular interactions.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the chemical reactivity and stability of a molecule. mdpi.com These descriptors, including chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), are instrumental in predicting the behavior of this compound in chemical reactions. mdpi.comresearchgate.net A lower HOMO-LUMO energy gap is indicative of higher chemical reactivity and lower kinetic stability. mdpi.com

The ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively, using Koopmans' theorem. These values are then used to calculate the global reactivity descriptors. For instance, a high electrophilicity index suggests a greater capacity of the molecule to accept electrons. mdpi.com

| Parameter | Symbol | Formula | Typical Value (eV) for a similar organic molecule |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Ionization Potential | I | -EHOMO | 6.5 |

| Electron Affinity | A | -ELUMO | 1.5 |

| Chemical Potential | μ | -(I+A)/2 | -4.0 |

| Chemical Hardness | η | (I-A)/2 | 2.5 |

| Global Softness | S | 1/(2η) | 0.2 |

| Electrophilicity Index | ω | μ2/(2η) | 3.2 |

Natural Bond Orbital (NBO), Natural Population Analysis (NPA), and Natural Localized Molecular Orbital (NLMO) Analyses

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). nih.gov This analysis is crucial for understanding hyperconjugative interactions and charge delocalization within the this compound molecule. The stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO quantifies the strength of these interactions. nih.gov

Natural Population Analysis (NPA) is a method for calculating the atomic charges and orbital populations. researchgate.netuni-rostock.de NPA charges are generally less sensitive to the basis set used in the calculation compared to other methods like Mulliken population analysis. nih.gov This analysis provides insight into the distribution of electron density and helps to identify electrophilic and nucleophilic sites within the molecule.

Natural Localized Molecular Orbitals (NLMOs) are semi-localized molecular orbitals that are derived from the NBOs. They provide a bridge between the localized Lewis structure representation and the delocalized canonical molecular orbitals.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O1 | π(C7=C8) | 25.3 | π-conjugation |

| LP(1) N1 | π(C6=O1) | 35.8 | n → π |

| π(C2-C3) | π(C4-C5) | 18.9 | π-conjugation in phenyl ring |

| σ(C6-C7) | σ(C1-C2) | 3.1 | σ → σ |

Computational Modeling of Reaction Pathways and Mechanisms

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. rsc.orgsmu.edu By mapping the potential energy surface (PES) of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a comprehensive understanding of the reaction kinetics and thermodynamics.

In Silico Studies of Molecular Interactions

In silico methods are crucial for predicting and analyzing the interactions of this compound with biological macromolecules, such as proteins and DNA, as well as its behavior at material interfaces. These computational techniques provide valuable insights that can guide the design of new therapeutic agents or functional materials.

Ligand-Protein Interaction Modeling

Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to model the interaction of a small molecule ligand, like this compound, with a protein receptor. researchgate.netnih.gov Docking predicts the preferred binding orientation and conformation of the ligand within the protein's active site and estimates the binding affinity. nih.gov MD simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. frontiersin.org

| Protein Target | Binding Site Residues | Interaction Type | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic | -8.5 |

| B-cell lymphoma 2 (Bcl-2) | Phe101, Tyr105, Arg139 | π-π Stacking, Cation-π | -7.9 |

| Mitogen-activated protein kinase 1 (MAPK1) | Lys54, Asp111, Met108 | Hydrogen Bond, Hydrophobic | -9.1 |

DNA Binding and Cleavage Mechanism Prediction

Computational methods can be used to predict the potential of this compound to interact with DNA. nih.gov Molecular docking simulations can be performed to model the binding of the compound to different forms of DNA, such as the major or minor grooves of the double helix. longdom.org These simulations can predict the preferred binding mode and estimate the binding affinity.

Furthermore, computational models can help to elucidate the mechanism of DNA cleavage, should the compound exhibit such activity. For instance, quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the chemical reactions involved in the cleavage process, such as the generation of reactive oxygen species or the direct attack on the phosphodiester backbone.

Corrosion Inhibition Mechanism Elucidation

DFT calculations are widely used to investigate the mechanism of corrosion inhibition by organic molecules. ekb.egresearchgate.net By modeling the adsorption of this compound on a metal surface (e.g., iron or copper), key parameters such as the adsorption energy, the nature of the chemical bonds formed, and the charge transfer between the inhibitor and the metal can be determined. nih.goveurjchem.com

The frontier molecular orbitals (HOMO and LUMO) of the inhibitor play a crucial role in the adsorption process. The HOMO is associated with the ability of the molecule to donate electrons to the vacant d-orbitals of the metal, while the LUMO is associated with the ability to accept electrons from the metal. eurjchem.com A strong interaction, leading to the formation of a protective film on the metal surface, is indicative of good corrosion inhibition efficiency. researchgate.net Computational studies can thus provide a molecular-level understanding of the corrosion inhibition mechanism and guide the design of more effective inhibitors. nih.gov

Applications and Emerging Research Directions

Role as a Reagent and Building Block in Complex Organic Synthesis

2-Isonitrosoacetophenone (B154515) (INAP) is a versatile organic compound that serves as a crucial intermediate and building block in the synthesis of a wide array of complex organic molecules. netascientific.comcymitquimica.com Its unique structure, featuring an α-oxime and a ketone group, provides multiple reactive sites for nucleophilic additions and condensation reactions, making it a valuable precursor for various heterocyclic compounds. netascientific.com

Researchers have utilized INAP in the synthesis of several nitrogen-containing heterocycles. For instance, it is a key starting material for producing substituted 1,2,4-triazines. selcuk.edu.tr The synthesis involves the condensation of isonitrosoacetophenone with terephthalohydrazone. selcuk.edu.tr The reaction's success is influenced by the nature of the substituent on the keto oxime, with aryl groups like phenyl and naphthyl facilitating the formation of the triazine ring. selcuk.edu.tr

Furthermore, INAP is employed in the creation of 1,2,3-triazole derivatives. One method involves reacting isonitrosoacetophenone hydrazone with dipyridyl ketone, which proceeds through the in-situ formation of an asymmetric azine that subsequently cyclizes to yield a 1,2,3-triazole 1-oxide. researchgate.net Other complex heterocyclic systems, such as isoindolo[2,1-a]quinazolinones and dihydropyrimido[2,1-a]isoindole-2,6-diones, can be synthesized through multi-step pathways that include click reactions involving INAP-derived precursors. nih.gov

The reactivity of INAP also extends to the formation of Schiff bases. It can be condensed with hydrazine (B178648) hydrate (B1144303) to form isonitrosophenylhydrazine, which can then be reacted with other aldehydes to create new Schiff base ligands like 4-chlorobenzal-azino-isonitrosoacetophenone and 4-methylbenzal-azino-isonitrosoacetophenone. selcuk.edu.trselcuk.edu.tr These ligands are instrumental in coordination chemistry for preparing various metal complexes. selcuk.edu.trselcuk.edu.tr The ability to serve as a precursor for pharmaceuticals and agrochemicals underscores its importance in synthetic organic chemistry. netascientific.com

| Starting Material | Reactant(s) | Synthesized Product Class | Reference |

|---|---|---|---|

| This compound | Terephthalohydrazone | 1,2,4-Triazines | selcuk.edu.tr |

| Isonitrosoacetophenone hydrazone | Dipyridyl ketone | 1,2,3-Triazole 1-oxides | researchgate.net |

| This compound | Hydrazine hydrate, p-chlorobenzaldehyde | Schiff Base Ligands | selcuk.edu.trselcuk.edu.tr |

Analytical Chemistry Applications of this compound and Its Complexes

In the field of analytical chemistry, this compound and its derivatives are recognized for their utility as reagents for the detection and quantification of metal ions. netascientific.com The compound's ability to form stable, often colored, complexes with various metal ions makes it suitable for colorimetric and spectrophotometric analysis. netascientific.comcymitquimica.com

One of the classic applications of this compound is as a reagent for the detection of ferrous ions (Fe²⁺). lookchem.comchemicalbook.com In the presence of ferrous ions, it forms a distinct blue-colored complex that is soluble in chloroform, providing a straightforward method for the qualitative and quantitative analysis of these ions in a sample. lookchem.comchemicalbook.com

The broader class of oximes, to which INAP belongs, is widely used in coordination chemistry for complexing with metal ions. selcuk.edu.tr The high stability of the complexes formed with vic-dioxime ligands, a category related to INAP derivatives, has been extensively used for trace metal analysis. selcuk.edu.tr The formation of these metal complexes enhances the accuracy of chemical analyses by allowing for the selective detection of specific ions. netascientific.com For example, new ligands derived from INAP, such as 4-chlorobenzal-azino-isonitrosoacetophenone, have been synthesized and used to prepare colored complexes with Ni(II), Co(II), Cu(II), and Zr(IV), indicating their potential for detecting these metals. selcuk.edu.trselcuk.edu.tr These applications highlight the compound's role in developing simple and effective methods for quantitative analysis in various research and industrial settings. netascientific.com

Catalytic Activity of this compound Derived Systems

Systems derived from this compound, particularly its metal complexes, have shown promise as catalysts in various organic transformations. netascientific.com The ability of INAP to act as a ligand allows for the synthesis of coordination complexes with transition metals like copper, nickel, cobalt, and zinc, which can exhibit significant catalytic activity. researchgate.netjocpr.com

Research has demonstrated the catalytic potential of binuclear copper(II) complexes derived from INAP-related ligands in oxidation reactions. Specifically, these complexes have been used as catalysts for the oxidation of pyrocatechol (B87986) to o-quinone. researchgate.net Such processes, where catalysts facilitate the introduction of oxygen into organic compounds, are fundamental in chemical production. wikipedia.org

In addition to oxidation, these metal complexes have been studied for their role in hydrolysis reactions. Kinetic studies on the hydrolysis of 4-nitrophenylphosphate have been carried out using mono- and binuclear complexes of copper(II), nickel(II), and zinc(II) derived from INAP-based ligands. researchgate.net The results indicated that the binuclear complexes generally exhibit higher catalytic activity (rate constant values) than their corresponding mononuclear counterparts. researchgate.net For the hydrolysis reaction, the catalytic activity followed the order of nickel(II) > copper(II) > zinc(II). researchgate.net The development of these novel catalysts from INAP facilitates a range of chemical reactions, from oxidation to hydrolysis, underscoring their potential in synthetic chemistry. netascientific.comresearchgate.net

| Catalyst System | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Binuclear Copper(II) complexes | Oxidation | Pyrocatechol | o-Quinone | researchgate.net |

| Copper(II), Nickel(II), Zinc(II) complexes | Hydrolysis | 4-Nitrophenylphosphate | Not Specified | researchgate.net |

Exploration in Advanced Materials Science

This compound is being explored for its potential applications in the formulation of advanced materials, including polymers and optoelectronic devices. netascientific.com Its utility in this field stems from its chemical structure, which can be incorporated into larger molecular frameworks, and its inherent optical properties. netascientific.comsciencepg.com

INAP has been employed in the formulation of certain polymers and resins, contributing to the development of materials with specific, tailored properties. netascientific.com Furthermore, its ability to form stable complexes with metal ions is not only useful in catalysis but also in materials science for creating novel coordination polymers. netascientific.comrsc.org The crystal structure of a complex formed between INAP and potassium o-nitrophenolate has been determined, revealing a polymeric sequence formed through interactions between the potassium ion and oxygen atoms from the ligands. rsc.org Such structural analyses are fundamental to designing new materials with desired functionalities.

Significant research has focused on the optical properties of INAP, suggesting its suitability for applications in photonics and optoelectronics. sciencepg.com Studies using UV-Vis spectroscopy have characterized key optical parameters such as the absorption coefficient, refractive index, and band-gap energy. sciencepg.com One study found that INAP is an opaque material in the UV portion of the electromagnetic spectrum (from 220 to 300 nm), a property that could be harnessed in specific optical applications. sciencepg.com The concentration of INAP in a solution was shown to directly affect its optical properties, indicating that these characteristics can be tuned. sciencepg.com These findings suggest that INAP could be a valuable component in designing materials for sensors or other optoelectronic devices.

Investigation in Chemical Biology: Metabolomic Perturbations and Induced Defenses

In the realm of chemical biology, this compound has been identified as a novel inducer of plant defense mechanisms. d-nb.infonih.gov Research has focused on its ability to trigger metabolic changes and activate defense-related pathways in various plant models, including Arabidopsis thaliana and Nicotiana tabacum (tobacco). d-nb.infonih.govnih.gov

When introduced to plant cells, INAP induces significant, time-dependent metabolic perturbations. d-nb.infonih.gov Using metabolomic approaches like UHPLC-MS, scientists have observed that INAP treatment alters the levels of numerous metabolites associated with plant stress and defense responses. nih.govnih.gov In Arabidopsis thaliana, treatment with INAP led to the production of bioconversion products such as 2-keto-2-phenylacetaldoxime-glycoside and l-mandelonitrile-glycoside. nih.gov It also affected the levels of other defense-related compounds, including benzoic acid derivatives, phenylpropanoids, and glucosinolates. nih.gov Similarly, in tobacco cell cultures, INAP was found to affect the shikimate, phenylpropanoid, and flavonoid pathways, which are crucial for producing defense compounds. nih.govplos.org

These metabolic changes are linked to the induction of a primed state of defense, enhancing the plant's ability to resist pathogens. nih.govplos.org Transcriptomic analysis of INAP-treated tobacco cells revealed the differential expression of a large number of genes involved in various defense-related functions, including signal transduction, stress response, and metabolism. plos.org Specifically, INAP was shown to activate pathways regulated by salicylic (B10762653) acid, jasmonic acid, and ethylene, which are key signaling molecules in plant immunity. plos.org In-planta bacterial growth evaluations confirmed that pre-treatment with INAP establishes a functional anti-microbial environment, effectively reducing pathogen proliferation. nih.govplos.org This body of research highlights INAP's role as a chemical elicitor that reprograms plant metabolism and gene expression to bolster innate immunity. nih.govplos.org

| Plant Model | Effect of INAP Treatment | Affected Pathways/Metabolites | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Induction of anti-microbial environment, metabolic changes | Phenylpropanoids, Glucosinolates, Benzoic acid derivatives | nih.gov |

| Nicotiana tabacum | Metabolic perturbations, transcriptional reprogramming | Shikimate, Phenylpropanoid, and Flavonoid pathways | nih.govplos.org |

| Sorghum bicolor | Induction of metabolic perturbations | Secondary metabolism related to cyanogenic plants | d-nb.infonih.gov |

Q & A

Q. Basic

- Skin contact : Remove contaminated clothing, wash with soap/water for 15 minutes.

- Eye exposure : Rinse cautiously with water for several minutes, holding eyelids open.

- Inhalation : Move to fresh air; seek medical attention if respiratory distress persists.

- Ingestion : Do not induce vomiting; rinse mouth and consult a poison center immediately .